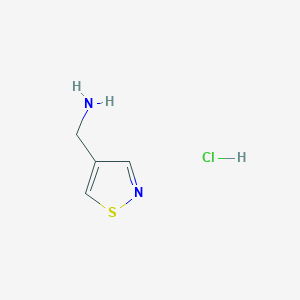

![molecular formula C7H7BrF2N2O2 B2418086 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid CAS No. 1856047-21-6](/img/structure/B2418086.png)

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

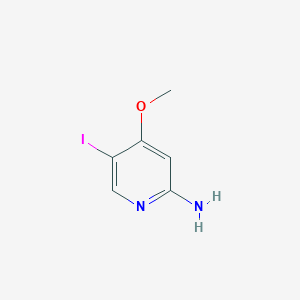

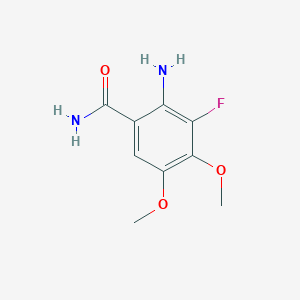

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7BrF2N2O2 . It has an average mass of 283.070 Da and a monoisotopic mass of 281.981537 Da .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid consists of a pyrazole ring bound to a propanoic acid group . The pyrazole ring contains a bromo and a difluoromethyl substituent .Chemical Reactions Analysis

Pyrazole compounds, including 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to produce pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid include its molecular formula (C7H7BrF2N2O2), molecular weight (269.04), and its structure . More specific properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques and Structural Determination : The synthesis of related pyrazole derivatives, including those with bromo and difluoromethyl groups, has been studied, emphasizing the need for X-ray analysis for unambiguous structure determination. This is crucial for understanding the chemical nature of compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).

Antifungal Activity

- Antifungal Properties : Compounds structurally similar to 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid have shown significant antifungal activities. These findings are vital for developing new antifungal agents (Du et al., 2015).

Chemical Synthesis and Reactions

- Advanced Chemical Synthesis : Research on the copper-catalyzed synthesis of pyrazole derivatives, including trifluoromethylated acids, highlights innovative methods in chemical synthesis relevant to compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Zhang et al., 2021).

Medicinal Chemistry

- Medicinal Chemistry Applications : Studies on pyrazole derivatives have shown their significance in medicinal chemistry, including their potential in treating various diseases. This research provides a foundation for understanding the medicinal applications of compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Pundeer et al., 2013).

Catalytic Applications

- Catalysis in Organic Synthesis : The use of 3-(Diphenylphosphino)propanoic acid in copper-catalyzed C-N coupling reactions, relevant to pyrazole synthesis, shows the compound's potential in facilitating complex organic synthesis (Liu et al., 2014).

Propriétés

IUPAC Name |

3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O2/c8-4-3-12(2-1-5(13)14)11-6(4)7(9)10/h3,7H,1-2H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVNSGVQJTLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 125724677 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2418025.png)